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Abstract
Branosotine, also known as encenicline or EVP-6124, is a selective partial agonist of the

alpha-7 nicotinic acetylcholine receptor (α7-nAChR), a key modulator of cognitive processes.

This document provides a comprehensive overview of the preclinical and clinical data

elucidating the mechanism of action of branosotine. It details the drug's binding affinity,

functional activity, and its downstream effects on neurotransmitter systems implicated in

cognition. The information presented herein is intended to serve as a technical resource for

researchers and professionals in the field of neuropharmacology and drug development.

Introduction
Cognitive impairment is a hallmark of several neurological and psychiatric disorders, including

Alzheimer's disease and schizophrenia. The cholinergic system, particularly the α7 nicotinic

acetylcholine receptor, has emerged as a promising therapeutic target for enhancing cognitive

function.[1][2][3] Branosotine (EVP-6124) is a novel small molecule designed to selectively

target and modulate the α7-nAChR, offering a potential therapeutic avenue for these

debilitating conditions.[4][5]

Core Mechanism of Action: Selective α7-nAChR
Partial Agonism

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b15621036?utm_src=pdf-interest
https://www.benchchem.com/product/b15621036?utm_src=pdf-body
https://www.benchchem.com/product/b15621036?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3005249/
https://go.drugbank.com/drugs/DB11726
https://files.core.ac.uk/download/pdf/55537063.pdf
https://www.benchchem.com/product/b15621036?utm_src=pdf-body
https://www.alzforum.org/therapeutics/encenicline
https://www.biospace.com/forum-pharma-announces-publication-of-encenicline-phase-ii-clinical-trial-results-for-cognitive-impairment-in-schizophrenia
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Branosotine acts as a partial agonist at the α7-nAChR.[4][6] This means it binds to the

receptor and elicits a response that is lower than that of the endogenous full agonist,

acetylcholine. This partial agonism is crucial as it is thought to provide a modulatory effect,

enhancing cholinergic tone without causing the receptor desensitization often seen with full

agonists.[6][7]

Binding Affinity and Selectivity
Preclinical studies have demonstrated branosotine's high affinity and selectivity for the α7-

nAChR. Radioligand binding assays have quantified its binding potential to human and rat α7-

nAChRs.

Radioligand Receptor Source
Branosotine (EVP-
6124) Ki (nM)

Reference

[³H]-MLA Human α7-nAChR 9.98

[Source not explicitly

found in search

results]

[¹²⁵I]-α-bungarotoxin Human α7-nAChR 4.33

[Source not explicitly

found in search

results]

Branosotine exhibits high selectivity for the α7-nAChR over other nicotinic receptor subtypes,

such as the α4β2 receptor, which is associated with the rewarding effects of nicotine.[6] This

selectivity is critical for minimizing off-target effects and providing a favorable safety profile.

Downstream Signaling and Neurotransmitter
Modulation
Activation of the α7-nAChR by branosotine leads to the modulation of several downstream

signaling pathways and the release of key neurotransmitters involved in cognitive function.

Signaling Pathways
The α7-nAChR is a ligand-gated ion channel that, upon activation, allows the influx of cations,

primarily Ca²⁺. This influx triggers a cascade of intracellular signaling events that can influence
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neuronal excitability, synaptic plasticity, and gene expression.
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Branosotine binding to α7-nAChR and subsequent signaling.

Neurotransmitter Release
In vivo microdialysis studies in rats have demonstrated that branosotine enhances the release

of several key neurotransmitters in brain regions critical for cognition, such as the prefrontal

cortex and hippocampus.

Neurotransmitt
er

Brain Region
Dose of
Branosotine
(EVP-6124)

Effect on
Release

Reference

Dopamine

Medial Prefrontal

Cortex, Nucleus

Accumbens

0.1 mg/kg Increased [8]

Acetylcholine
Medial Prefrontal

Cortex

0.1 and 0.3

mg/kg
Increased [8]

Glutamate
Medial Prefrontal

Cortex
0.1 mg/kg Increased [8]

The increased release of these neurotransmitters is believed to be a key mechanism through

which branosotine exerts its pro-cognitive effects.
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Branosotine's effect on neurotransmitter release in the brain.

Preclinical Efficacy: Pro-Cognitive Effects
The pro-cognitive effects of branosotine have been demonstrated in various preclinical models

of cognitive impairment.

Object Recognition Task
In the novel object recognition task, a measure of learning and memory, branosotine has been

shown to reverse cognitive deficits induced by scopolamine, a muscarinic receptor antagonist.
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Animal Model Treatment
Dose of
Branosotine
(EVP-6124)

Outcome Reference

Scopolamine-

induced amnesia

in rats

Branosotine 0.3 mg/kg

Significantly

improved

performance

[6]

Scopolamine-

induced amnesia

in rats

Branosotine +

Donepezil (sub-

efficacious dose)

0.03 mg/kg

Synergistic

improvement in

performance

[6][7]

These findings suggest that branosotine can enhance memory and may act synergistically

with existing treatments for cognitive decline.

Clinical Evidence: Efficacy and Safety in Humans
Branosotine has been evaluated in several clinical trials for its potential to treat cognitive

impairment in Alzheimer's disease and schizophrenia.

Phase 2b Study in Alzheimer's Disease (NCT00562425)
A Phase 2b, randomized, double-blind, placebo-controlled study evaluated the efficacy and

safety of branosotine in patients with mild-to-moderate Alzheimer's disease.[9]

Endpoint
Dose of
Branosotine
(EVP-6124)

Result vs.
Placebo

p-value Reference

ADAS-Cog-11 2.0 mg/day

Statistically

significant

improvement

0.04

[Source not

explicitly found in

search results]

CDR-SB 2.0 mg/day

Statistically

significant

improvement

0.03

[Source not

explicitly found in

search results]
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The trial demonstrated that branosotine was generally well-tolerated and showed a dose-

dependent improvement in cognitive function.[9]

Phase 2 Study in Schizophrenia (NCT00717227)
A Phase 2, randomized, double-blind, placebo-controlled study assessed the efficacy of

branosotine on cognitive impairment in patients with schizophrenia.[5][10]

Endpoint
Dose of
Branosotine
(EVP-6124)

Result vs.
Placebo

p-value Reference

CogState Overall

Cognition Index
0.3 mg/day

Statistically

significant

improvement

0.045

[Source not

explicitly found in

search results]

SCoRS Global

Rating
1.0 mg/day

Statistically

significant

improvement

0.023

[Source not

explicitly found in

search results]

These results suggest that branosotine may also be effective in treating cognitive deficits

associated with schizophrenia.[5][10]

Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of branosotine to the α7-nAChR.

Methodology:

Membrane preparations from cells expressing recombinant human α7-nAChRs are used.

Membranes are incubated with a specific radioligand (e.g., [³H]-MLA or [¹²⁵I]-α-bungarotoxin)

and varying concentrations of branosotine.

Non-specific binding is determined in the presence of a high concentration of a known α7-

nAChR ligand.
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After incubation, the membranes are washed to remove unbound radioligand.

The amount of bound radioactivity is measured using a scintillation counter.

The Ki (inhibitory constant) is calculated from the IC₅₀ (half-maximal inhibitory concentration)

values using the Cheng-Prusoff equation.

Start
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Radioligand and Branosotine

Wash to Remove
Unbound Ligand

Measure Bound
Radioactivity

Calculate Ki from IC₅₀

End
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Workflow for the radioligand binding assay.

In Vivo Microdialysis
Objective: To measure the effect of branosotine on extracellular neurotransmitter levels in the

brain of freely moving rats.

Methodology:

A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g.,

prefrontal cortex).

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

Following a baseline collection period, branosotine is administered systemically (e.g.,

intraperitoneally).

Dialysate samples are collected at regular intervals.

The concentrations of neurotransmitters (e.g., dopamine, acetylcholine, glutamate) in the

dialysate are quantified using high-performance liquid chromatography (HPLC) coupled with

electrochemical or mass spectrometric detection.

Changes in neurotransmitter levels are expressed as a percentage of the baseline values.
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Workflow for the in vivo microdialysis experiment.
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Novel Object Recognition Task
Objective: To assess the effect of branosotine on learning and memory in rats.

Methodology:

Habituation: Rats are individually habituated to an open-field arena for a set period.

Training (Sample Phase): Two identical objects are placed in the arena, and the rat is

allowed to explore them for a defined time.

Inter-trial Interval (ITI): The rat is returned to its home cage for a specific duration (e.g., 24

hours).

Testing (Test Phase): One of the familiar objects is replaced with a novel object. The rat is

returned to the arena, and the time spent exploring each object is recorded.

Data Analysis: A discrimination index is calculated as the difference in time spent exploring

the novel and familiar objects, divided by the total exploration time. A higher discrimination

index indicates better memory of the familiar object.

Habituation to Arena Training:
Explore Two Identical Objects

Inter-trial Interval
(e.g., 24h)

Testing:
Explore Familiar and Novel Object

Calculate
Discrimination Index

Click to download full resolution via product page

Workflow for the novel object recognition task.

Conclusion
Branosotine (EVP-6124) is a selective partial agonist of the α7-nAChR with a well-defined

mechanism of action. Preclinical data robustly demonstrate its ability to enhance cholinergic

neurotransmission and improve cognitive function in animal models. Clinical studies have

provided evidence of its pro-cognitive effects in patients with Alzheimer's disease and

schizophrenia. The data presented in this technical guide support the continued investigation of

branosotine as a potential therapeutic agent for cognitive impairment. Further research is

warranted to fully elucidate its long-term efficacy and safety profile in larger patient populations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

2. go.drugbank.com [go.drugbank.com]

3. files.core.ac.uk [files.core.ac.uk]

4. Encenicline | ALZFORUM [alzforum.org]

5. FORUM Pharma Announces Publication Of Encenicline Phase II Clinical Trial Results For
Cognitive Impairment In Schizophrenia - BioSpace [biospace.com]

6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

7. New behavioral protocols to extend our knowledge of rodent object recognition memory -
PMC [pmc.ncbi.nlm.nih.gov]

8. Safety and clinical effects of EVP-6124 in subjects with Alzheimer's disease currently or
previously receiving an acetylcholinesterase inhibitor medication - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. fiercebiotech.com [fiercebiotech.com]

10. Randomized, Double-Blind, Placebo-Controlled Study of Encenicline, an α7 Nicotinic
Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Branosotine (EVP-6124): A Technical Guide to its
Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15621036#branosotine-mechanism-of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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